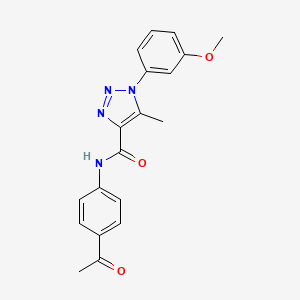

N-(4-乙酰苯基)-1-(3-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities. The methoxyphenyl and acetylphenyl substituents on the triazole ring suggest potential for varied chemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes or the reaction of hydrazides with carbonyl compounds. For instance, the synthesis of related compounds such as 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves the reaction of carbohydrazide with methoxybenzaldehyde under reflux conditions in ethanol . These methods often yield high-purity products, as evidenced by the 88% yield reported in the synthesis of similar triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of functional groups. For example, the crystal structure of a molecule with a triazole core was determined, indicating significant inhibitory activity against cancer cell lines .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself can act as a scaffold for further functionalization. For example, the reaction of triazole carbohydrazide with different aldehydes under acidic conditions leads to the formation of various substituted triazole derivatives . These reactions are typically carried out in anhydrous ethanol and can be catalyzed by acids such as hydrochloric acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of methoxy and acetyl groups can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These properties are crucial for understanding the reactivity and potential biological activity of the compound. Additionally, the antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test .

科学研究应用

抗菌活性

对三唑衍生物的研究,包括与 N-(4-乙酰苯基)-1-(3-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺 结构相关的化合物,已经证明了有希望的抗菌特性。例如,Bektaş 等人(2007 年)合成了新型的 1,2,4-三唑衍生物并评估了它们的抗菌活性,发现一些化合物对各种微生物表现出良好或中等的活性 (Bektaş 等人,2007 年)。

酶抑制

已经研究了源自三唑骨架的化合物的抑制与医疗条件相关的酶的潜力。Bekircan 等人(2015 年)由 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼合成新型杂环化合物,展示了显着的脂肪酶和 α-葡萄糖苷酶抑制作用,表明在治疗与这些酶相关的疾病中具有潜在应用 (Bekircan, Ülker, & Menteşe, 2015)。

缓蚀

三唑衍生物的应用延伸到缓蚀领域,其中这些化合物为腐蚀性环境中的金属提供保护特性。李等人(2007 年)合成了三唑衍生物并评估了它们作为酸性介质中低碳钢缓蚀剂的效率。他们的研究结果表明,这些化合物可以通过吸附显着减少腐蚀,遵循朗缪尔的吸附等温线 (李, 何, 裴, & 侯, 2007)。

生物活性与药物开发

已经探索了三唑化合物的各种生物活性,包括作为潜在的治疗剂。例如,Saleem 等人(2018 年)专注于三唑衍生物的合成、晶体结构、DFT 计算和生物活性,强调了它们的适度酶抑制潜力,这可能有助于开发治疗阿尔茨海默病和糖尿病等疾病 (Saleem 等人,2018 年)。

安全和危害

未来方向

属性

IUPAC Name |

N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-9-7-14(8-10-15)13(2)24)21-22-23(12)16-5-4-6-17(11-16)26-3/h4-11H,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFUYLIJDSLSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543755.png)